molecular formula C17H16N2O2 B5768176 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5768176
M. Wt: 280.32 g/mol
InChI Key: LWQCUDYGADBARF-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a high-purity, synthetic 1,2,4-oxadiazole derivative designed for research applications. This heterocyclic compound features a phenyl substitution at the 3-position of the oxadiazole ring and a (3,4-dimethylphenoxy)methyl functional group at the 5-position, creating a versatile scaffold for chemical biology and drug discovery research . As a member of the 1,2,4-oxadiazole family, this compound serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry . Researchers utilize this structural motif in developing novel therapeutic agents, particularly due to its potential in modulating biological targets. The compound's structure is characterized by its aromatic heterocyclic core containing two nitrogen atoms and one oxygen atom in a five-membered ring, which contributes to its stability and interesting electronic properties . The specific positioning of the 3,4-dimethylphenoxy and phenyl substituents makes it particularly useful for structure-activity relationship studies in medicinal chemistry programs. This product is specifically offered for non-human research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can employ this compound as a key intermediate in synthetic organic chemistry, particularly in the development of more complex molecules with potential biological activity. Its structural features make it suitable for exploring interactions with various enzymatic systems and biological targets, though its specific mechanism of action would depend on the particular research context and target system under investigation.

Properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-8-9-15(10-13(12)2)20-11-16-18-17(19-21-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQCUDYGADBARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 3,4-dimethylphenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then reacted with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.

    Substitution: The phenyl and dimethylphenoxy groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating or cooling depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized oxadiazole derivatives, while substitution reactions can produce a variety of substituted oxadiazole compounds.

Scientific Research Applications

5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in the study of biological processes and as a potential therapeutic agent.

    Medicine: Research has indicated its potential use in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole and related 1,2,4-oxadiazole derivatives:

Compound Name Position 3 Substituent Position 5 Substituent Key Properties/Activities Reference
This compound Phenyl (3,4-Dimethylphenoxy)methyl High lipophilicity; potential CNS activity (inferred from structural analogs)
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Phenyl Chloromethyl Reactive intermediate; 92% synthesis yield
5-[2-(Diethylamino)ethyl]-3-phenyl-1,2,4-oxadiazole (Oxolamine citrate) Phenyl 2-(Diethylamino)ethyl Antitussive agent; marketed as citrate salt
5-(4-Fluorobenzylthio)-3-phenyl-1,2,4-oxadiazole Phenyl 4-Fluorobenzylthio Anticancer activity (IC₅₀ = 12 µM against MCF-7 cells)
5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazole derivatives Varies (1,3,4-oxadiazole core) (2,4-Dimethylphenoxy)methyl Antimicrobial activity (MIC = 8–32 µg/mL against S. aureus)

Key Observations:

Substituent Effects on Reactivity and Bioactivity: The chloromethyl group at position 5 (e.g., in 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole) serves as a versatile synthetic handle for further functionalization, enabling the introduction of phenoxy or amine groups . Thioether-linked groups (e.g., 4-fluorobenzylthio) demonstrate distinct electronic effects, possibly modulating enzyme inhibition profiles .

Biological Activity Trends: Antimicrobial Activity: Derivatives with substituted phenoxymethyl groups (e.g., 2,4-dimethylphenoxy) exhibit moderate antimicrobial activity, likely due to membrane disruption . Central Nervous System (CNS) Activity: Oxolamine citrate, with a diethylaminoethyl group, is used as an antitussive, suggesting that substituent polarity influences target selectivity . Anticancer Potential: Fluorinated benzylthio derivatives show cytotoxic effects, highlighting the role of electron-withdrawing groups in apoptosis induction .

Synthetic Accessibility: High-yield routes (>90%) are reported for chloromethyl and simple phenoxymethyl derivatives via cycloaddition or nucleophilic substitution . Introduction of bulky groups (e.g., 3,4-dimethylphenoxy) may require optimized reaction conditions to avoid steric hindrance .

Biological Activity

5-[(3,4-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, particularly focusing on anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

Chemical Structure

The molecular formula of this compound is C23H22N4O4C_{23}H_{22}N_{4}O_{4} with a molecular weight of 418.4 g/mol. The compound features an oxadiazole ring which is known to enhance biological activity through various mechanisms.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anti-inflammatory and analgesic activities. For instance, studies have shown that compounds similar to this compound demonstrate reduced edema in animal models when compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

Table 1: Anti-inflammatory Activity Comparison

CompoundPercentage Inhibition (%)Standard Drug Comparison
This compound63.82%Higher than ibuprofen
Other OxadiazolesVariesLower than ibuprofen

The mechanism is believed to involve inhibition of pro-inflammatory cytokines and modulation of the cyclooxygenase pathway.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have highlighted the effectiveness of oxadiazole derivatives against various bacterial strains. The antibacterial activity is attributed to the ability of the oxadiazole ring to interfere with bacterial cell wall synthesis.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cell lines such as PC-3 (prostate cancer) and HCT116 (colon cancer).

Table 3: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)
PC-30.87
HCT1161.20
MDA-MB-435 (Melanoma)0.95

These findings suggest that the compound may inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer activity. The study indicated that modifications on the phenyl ring significantly influenced the biological activity:

  • Synthesis : The compounds were synthesized using standard organic reactions involving phenolic compounds and hydrazines.
  • Evaluation : The biological evaluation was conducted using the National Cancer Institute's protocols for screening against multiple cancer cell lines.

The biological activities of oxadiazoles are often linked to their ability to interact with specific biological targets:

  • Inhibition of Enzymes : Many studies suggest that oxadiazoles can inhibit enzymes such as cyclooxygenases and certain kinases involved in inflammation and cancer progression.
  • Molecular Docking Studies : Molecular docking simulations have shown favorable binding interactions between oxadiazoles and target proteins such as EGFR and IL-6 receptors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole?

  • Answer : The synthesis typically involves cyclization reactions of amidoxime precursors with 3,4-dimethylphenoxyacetic acid derivatives. Key reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate oxadiazole ring formation. Reaction conditions (e.g., reflux in acetonitrile) and purification via recrystallization or column chromatography are critical for optimizing yield (>65%) and purity .

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and aromatic proton environments. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C=N and C-O-C. Elemental analysis ensures stoichiometric accuracy .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : In vitro studies suggest antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and anticancer potential via cytotoxicity assays (e.g., MTT on MCF-7 breast cancer cells). Anti-inflammatory properties were also observed in carrageenan-induced edema models (44–63% inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this oxadiazole derivative?

  • Answer :

  • Substituent Variation : Introduce electron-withdrawing (e.g., nitro, fluoro) or donating (e.g., methoxy) groups on the phenyl or dimethylphenoxy rings to assess activity changes.
  • Biological Testing : Compare IC₅₀ values across modified analogs in enzyme inhibition (e.g., COX-2) or cell proliferation assays.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or DNA topoisomerases .

Q. How can contradictory data on the compound’s mechanism of action be resolved?

  • Answer :

  • Target-Specific Assays : Perform enzyme inhibition assays (e.g., kinase profiling) to identify primary targets.
  • Cell Line Variability : Test across multiple cancer cell lines (e.g., HeLa, A549) to assess context-dependent effects.
  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with suspected receptors .

Q. What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?

  • Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) at non-critical positions.
  • Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability.
  • Analytical Monitoring : Track solubility via high-performance liquid chromatography (HPLC) under physiological pH conditions .

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